Cas no 66474-36-0 (7-[[2-(2-Cyanoethenylsulfanyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid)

7-[[2-(2-Cyanoethenylsulfanyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid structure
66474-36-0 structure
Productnaam:7-[[2-(2-Cyanoethenylsulfanyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS-nummer:66474-36-0
MF:C15H15N7O4S3
MW:453.519097566605
CID:964069

7-[[2-(2-Cyanoethenylsulfanyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Chemische en fysische eigenschappen

Naam en identificatie

    • Cefivitril
    • (6R,7R)-7-[[2-[(Z)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,7R)-7-(2-(((Z)-2-Cyanovinyl)thio)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • (6R,7R)-7-(2-(((Z)-2-Cyanovinyl)thio)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid.
    • (6R,7R)-7-[({[(Z)-2-cyanoethenyl]sulfanyl}acetyl)amino]-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]me
    • Cefivitril [INN]
    • UNII-776E09GMHQ
    • 7-[[2-(2-Cyanoethenylsulfanyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1
    • 7-[[2-(2-Cyanoethenylsulfanyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Inchi: 1S/C15H15N7O4S3/c1-21-15(18-19-20-21)29-6-8-5-28-13-10(12(24)22(13)11(8)14(25)26)17-9(23)7-27-4-2-3-16/h2,4,10,13H,5-7H2,1H3,(H,17,23)(H,25,26)
    • InChI-sleutel: JXHWKLWIYBATLL-UHFFFAOYSA-N
    • LACHT: S1CC(CSC2=NN=NN2C)=C(C(=O)O)N2C(C(C12)NC(CSC=CC#N)=O)=O

Berekende eigenschappen

  • Exacte massa: 453.034764
  • Monoisotopische massa: 453.034764
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 8
  • Complexiteit: 811
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.5
  • Topologisch pooloppervlak: 230

Experimentele eigenschappen

  • Dichtheid: 1.76
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.826
  • PSA: 233.49000
  • LogboekP: 0.58948
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